molecular formula C7H7ClO5S B2871490 Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate CAS No. 1540919-32-1

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate

Cat. No. B2871490
M. Wt: 238.64
InChI Key: CHYRQTZSLUSELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methyl group at the 3-position and a carboxylate ester group at the 2-position. At the 4-position, there is a chlorosulfonyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, which is aromatic and therefore contributes to the compound’s stability. The chlorosulfonyl group is a good leaving group, which could make the compound reactive in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxylate ester group could influence the compound’s solubility in different solvents. The compound’s reactivity could be influenced by the presence of the chlorosulfonyl group .

Scientific Research Applications

Synthesis Methodologies

The synthesis of complex molecules often utilizes intermediates like Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate. For instance, Dobrydnev et al. (2018) reported a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates using methyl 2-(chlorosulfonyl)acetate, showcasing the compound's role in producing intermediates for further chemical transformations (Dobrydnev, Vashchenko, & Volovenko, 2018). Similarly, a one-pot synthesis method involving methyl 2-(chlorosulfonyl)acetate to produce methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ^6-isothiazole-5-carboxylates underlines the utility of these compounds in facilitating novel chemical syntheses (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).

Analysis of Herbicides

The detection and analysis of sulfonylurea herbicides in water demonstrate another application of related chemical compounds. Corcia et al. (1997) outlined a method for extracting and purifying sulfonylurea herbicides from water, highlighting the analytical capabilities in environmental monitoring and herbicide analysis (Corcia, Crescenzi, Samperi, & Scappaticcio, 1997).

Chemical Reactions and Processes

Studies on the metabolism of herbicides by plants, such as chlorsulfuron, provide insight into the biological interactions and selectivity mechanisms that underlie herbicide action. Sweetser, Schow, & Hutchison (1982) explored how cereals metabolize chlorsulfuron, contributing to our understanding of selectivity in herbicide application (Sweetser, Schow, & Hutchison, 1982).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

methyl 4-chlorosulfonyl-3-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-4-5(14(8,10)11)3-13-6(4)7(9)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYRQTZSLUSELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate

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